Fast Corinth V zinc chloride double salt

Vue d'ensemble

Description

Fast Corinth V zinc chloride double salt is a benzene diazonium zinc chloride double salt. This compound is primarily used as a visualizing agent in various analytical techniques and has applications in modifying carbon particle surfaces .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Fast Corinth V zinc chloride double salt is synthesized through a diazotization reaction. This involves the reaction of an aromatic amine with nitrous acid, resulting in the formation of a diazonium salt. The diazonium salt is then coupled with a phenol or an aromatic amine to form the azo compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is carefully controlled to ensure high purity and yield of the final product. The reaction conditions, such as temperature, pH, and concentration of reactants, are optimized to achieve the desired product quality .

Analyse Des Réactions Chimiques

Types of Reactions

Fast Corinth V zinc chloride double salt undergoes various chemical reactions, including:

Reduction: The nitro group in the compound can be reduced to an amino group.

Substitution: The diazonium group can be substituted with other nucleophiles.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like sodium dithionite.

Substitution: Nucleophiles such as halides, cyanides, or hydroxides can be used under mild conditions.

Major Products

Reduction: The major product is the corresponding amino compound.

Substitution: The major products depend on the nucleophile used, resulting in various substituted aromatic compounds.

Applications De Recherche Scientifique

Applications Overview

The compound finds applications primarily in the following areas:

-

Textile Industry

- Dye Intermediate : Fast Corinth V is utilized as a dye intermediate in the production of azo dyes, which are known for their vibrant colors. The diazonium ion released from the compound reacts with phenolic or aromatic amines to form stable azo compounds essential for dyeing processes.

-

Analytical Chemistry

- Thin-Layer Chromatography (TLC) : It serves as a visualizing agent in TLC, allowing researchers to detect specific compounds through colorimetric reactions. When applied to a TLC plate, it reacts with analytes to form colored complexes visible under UV light, facilitating identification and quantification.

-

Biological Applications

- Histology and Hematology : Fast Corinth V is employed in staining techniques for biological samples, aiding in the visualization of cellular structures and components.

-

Carbon Functionalization

- The compound is used to modify carbon powders by functionalizing their surfaces with nitroazobenzene groups through reduction processes. This modification enhances the properties of carbon materials for various applications in materials science.

-

Diagnostic Assays

- In medical diagnostics, Fast Corinth V is utilized for detecting specific biomarkers, contributing to advancements in clinical testing methodologies.

Case Studies

-

Textile Dyeing Process :

A study demonstrated the effectiveness of Fast Corinth V in producing high-quality azo dyes with excellent wash fastness. The synthesis involved controlling temperature and pH during the coupling reaction, resulting in vibrant colors suitable for various textile applications. -

TLC Visualization :

In analytical chemistry research, Fast Corinth V was applied on TLC plates to visualize organic compounds. The results indicated a clear correlation between the concentration of analytes and the intensity of color developed, showcasing its utility as a reliable visualizing agent. -

Carbon Surface Modification :

Research focused on modifying carbon particle surfaces using Fast Corinth V revealed enhanced adsorption properties for pollutants in environmental applications. The functionalized carbon exhibited improved performance in capturing heavy metal ions from aqueous solutions.

Mécanisme D'action

The mechanism of action of Fast Corinth V zinc chloride double salt involves its ability to form stable diazonium ions. These ions can undergo coupling reactions with various nucleophiles, leading to the formation of azo compounds. The molecular targets and pathways involved depend on the specific application, such as the detection of specific analytes in analytical techniques .

Comparaison Avec Des Composés Similaires

Fast Corinth V zinc chloride double salt is unique due to its specific structure and properties. Similar compounds include:

- Fast Black K Salt hemi (zinc chloride) salt

- Fast Blue RR

- Fast Blue BB Salt hemi (zinc chloride) salt

These compounds share similar applications but differ in their chemical structures and specific uses.

Activité Biologique

Fast Corinth V zinc chloride double salt (CAS Number: 61966-14-1) is a compound primarily recognized for its applications in staining and visualization within biological and chemical contexts. This article explores its biological activity, including biochemical properties, cellular effects, metabolic pathways, and relevant case studies.

Overview of this compound

Fast Corinth V is a benzene diazonium zinc chloride double salt known for its role as a visualizing agent in analytical techniques such as thin-layer chromatography (TLC) and histology. Its unique structure allows it to interact with various biomolecules, influencing cellular processes and biochemical reactions.

Target of Action

The primary action of Fast Corinth V involves the functionalization of carbon surfaces, particularly through reduction reactions that modify the carbon particle surfaces by attaching nitroazobenzene groups.

Mode of Action

The compound's interaction with cellular components can lead to significant changes in cell function. It operates through a reduction mechanism where the nitro groups can be converted into amino groups, allowing for further chemical modifications .

Cellular Effects

Fast Corinth V has been shown to affect several cellular processes:

- Cell Signaling : Alters signaling pathways that regulate cell growth and differentiation.

- Gene Expression : Influences gene expression patterns, potentially leading to changes in metabolic activities.

- Cellular Metabolism : Modifies metabolic pathways by interacting with enzymes and cofactors, impacting overall cellular metabolism .

Dosage Effects

The biological activity of Fast Corinth V varies significantly with dosage:

- Low Doses : Minimal toxic effects observed; potential for therapeutic applications.

- High Doses : Increased toxicity leading to adverse cellular responses.

Metabolic Pathways

Fast Corinth V is involved in various metabolic pathways, primarily through its interactions with enzymes. It can influence metabolic flux and alter metabolite levels within cells, indicating its potential utility in metabolic engineering and synthetic biology applications .

Transport and Distribution

The transport mechanisms of Fast Corinth V within biological systems involve:

- Transporters : Interaction with specific transport proteins that facilitate cellular uptake.

- Binding Proteins : Association with proteins that modulate its distribution within tissues.

Subcellular Localization

Fast Corinth V exhibits specific localization within cells, influenced by targeting signals and post-translational modifications. This localization is crucial for its biological activity and interaction with cellular machinery.

Study 1: Functionalization of Carbon Spheres

A study demonstrated the use of this compound for functionalizing glassy carbon spheres. The process involved ball milling in the presence of hypophosphorous acid, showcasing an efficient method for modifying carbon surfaces for various applications in electrochemistry and biosensing .

Study 2: Toxicological Assessment

Research assessing the toxicological effects of Fast Corinth V indicated that while lower concentrations are safe for cell cultures, higher concentrations led to increased cell death and metabolic disruption. This highlights the importance of dosage in determining its safety profile in biomedical applications.

Comparison with Similar Compounds

| Compound Name | Structure Type | Primary Application |

|---|---|---|

| Fast Black K Salt hemi (zinc chloride) | Azo dye | Staining in histology |

| Fast Blue RR | Azo dye | Visualizing agent in biochemical assays |

| Fast Blue BB Salt hemi (zinc chloride) | Azo dye | Staining agent for proteins |

This compound is unique due to its specific functionalization capabilities compared to other azo dyes, making it particularly useful in both chemical and biological contexts.

Propriétés

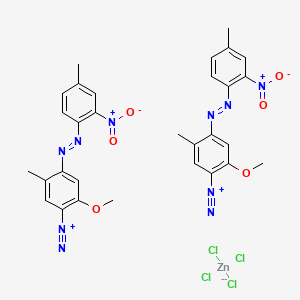

IUPAC Name |

2-methoxy-5-methyl-4-[(4-methyl-2-nitrophenyl)diazenyl]benzenediazonium;tetrachlorozinc(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H14N5O3.4ClH.Zn/c2*1-9-4-5-11(14(6-9)20(21)22)18-19-12-8-15(23-3)13(17-16)7-10(12)2;;;;;/h2*4-8H,1-3H3;4*1H;/q2*+1;;;;;+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFIPLOIANLIBR-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2C)[N+]#N)OC)[N+](=O)[O-].CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2C)[N+]#N)OC)[N+](=O)[O-].Cl[Zn-2](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28Cl4N10O6Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

47300-91-4 (Parent) | |

| Record name | Fast Corinth V zinc chloride double salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061966141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID601014991 | |

| Record name | 2-Methoxy-5-methyl-4-((4-methyl-2-nitrophenyl)azo)benzenediazoniumtetrachlorozincate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

831.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61966-14-1 | |

| Record name | Fast Corinth V zinc chloride double salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061966141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 2-methoxy-5-methyl-4-[2-(4-methyl-2-nitrophenyl)diazenyl]-, (T-4)-tetrachlorozincate(2-) (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxy-5-methyl-4-((4-methyl-2-nitrophenyl)azo)benzenediazoniumtetrachlorozincate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-5-methyl-4-[(4-methyl-2-nitrophenyl)azo]benzenediazonium tetrachlorozincate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.